2,3,4,6-Tetrafluorbenzylchlorid

Übersicht

Beschreibung

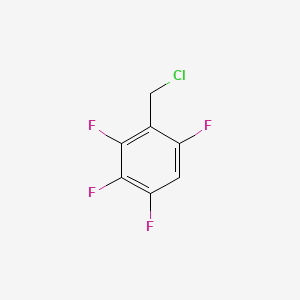

2,3,4,6-Tetrafluorobenzyl chloride is a fluorinated organic compound with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol . The compound consists of a benzyl group where four hydrogen atoms on the benzene ring are replaced with fluorine atoms at positions 2, 3, 4, and 6, and a chlorine atom is attached to the methylene group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

TFBC serves as an important building block in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of fluoroquinolone antibiotics, which are effective against a range of bacterial infections.

Case Study: Synthesis of Fluoroquinolones

- Compounds Synthesized : TFBC is used to synthesize compounds like Ofloxacin and Sparfloxacin.

- Methodology : The synthesis involves nucleophilic substitution reactions where TFBC acts as a chlorinating agent, introducing fluorinated benzyl groups into the antibiotic structure .

| Antibiotic | Synthesis Method | Role of TFBC |

|---|---|---|

| Ofloxacin | Nucleophilic substitution | Provides fluorinated benzyl moiety |

| Sparfloxacin | Acylation reactions | Acts as an acylating agent |

Agrochemical Applications

TFBC is also significant in the agrochemical industry, particularly in the synthesis of insecticides and herbicides. Its fluorinated structure imparts increased potency and stability to these compounds.

Case Study: Synthesis of Insecticides

- Example Compound : TFBC is a precursor for transfluthrin, a widely used insecticide.

- Synthesis Route : The preparation involves converting TFBC into more complex structures through various chemical transformations .

| Agrochemical | Function | Synthesis Pathway |

|---|---|---|

| Transfluthrin | Insecticide | Derived from TFBC via alkylation |

Material Science Applications

In material science, TFBC is explored for its potential use in developing advanced materials with specific electronic or optical properties. Its ability to form stable complexes with various anions makes it suitable for creating functionalized polymers.

Research Findings: Anion Binding Studies

Recent studies have demonstrated that the tetrafluorobenzyl moiety can effectively act as a C–H bond donor in chloride-binding applications. This property has implications for designing new materials that can selectively bind anions in various environments .

| Material Application | Property Enhanced | Research Findings |

|---|---|---|

| Functionalized Polymers | Anion selectivity | Effective C–H bond donor behavior |

Wirkmechanismus

Target of Action

2,3,4,6-Tetrafluorobenzyl chloride is a biochemical used in proteomics research . The primary targets of this compound are proteins that are being studied in the field of proteomics. These proteins play various roles in biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions.

Biochemische Analyse

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have effects over time in laboratory settings, potentially including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound is used in proteomics research , suggesting that it may have varying effects at different dosages in animal models.

Metabolic Pathways

It is known that the compound is used in proteomics research , suggesting that it may be involved in metabolic pathways, potentially including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, potentially including interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may have a specific subcellular localization and effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,6-Tetrafluorobenzyl chloride typically involves the reaction of 2,3,4,6-tetrafluorotoluene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3F4CH3+SOCl2→C7H3F4CH2Cl+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

Industrial production of 2,3,4,6-Tetrafluorobenzyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the reaction and improve product isolation .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrafluorobenzyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used.

Reduction: The major product is 2,3,4,6-tetrafluorotoluene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,5,6-Tetrafluorobenzyl chloride

- 2,3,4,5-Tetrafluorobenzyl chloride

- 2,3,6-Trifluorobenzyl chloride

Uniqueness

2,3,4,6-Tetrafluorobenzyl chloride is unique due to the specific positions of the fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity compared to other similar compounds . The specific arrangement of fluorine atoms can lead to different electronic effects and steric hindrance, affecting the compound’s behavior in chemical reactions.

Biologische Aktivität

2,3,4,6-Tetrafluorobenzyl chloride (TFBC) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of TFBC, focusing on its antibacterial properties, toxicity studies, and potential applications in pharmaceuticals.

1. Antibacterial Activity

Recent studies have demonstrated that halogenated benzyl derivatives exhibit varying degrees of antibacterial activity. In particular, compounds with fluorine substitutions tend to show enhanced efficacy against certain bacterial strains.

Case Study: Antibacterial Efficacy

A study examined the antibacterial activities of various halogenated benzyl derivatives, including TFBC. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 2,3,4,6-Tetrafluorobenzyl chloride | Staphylococcus aureus | 4.77 |

| 2,3-Difluorobenzyl chloride | Pseudomonas aeruginosa | 5.85 |

| 4-Bromobenzyl derivative | Aeromonas salmonicida | 17.60 |

The introduction of fluorine atoms in the benzyl structure significantly improved the antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that TFBC could be a viable candidate for developing new antibacterial agents.

2. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of TFBC. Various studies have been conducted to evaluate its toxicity in different biological systems.

Toxicity Assessment Results

- Bacterial Mutation Test : In vitro tests using Salmonella typhimurium showed negative results for mutagenicity at doses ranging from 50 to 5000 μg/plate .

- Micronucleus Test : In vivo studies on Swiss Albino mice indicated no significant genotoxic effects at doses up to 360 mg/kg .

- Skin Sensitization : A study conducted on guinea pigs showed no sensitization reactions when administered a 10% solution of TFBC .

These findings indicate that TFBC may possess a favorable safety profile regarding mutagenicity and sensitization.

The mechanism by which TFBC exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine atoms enhances the compound's ability to interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism.

4. Conclusion and Future Directions

The biological activity of 2,3,4,6-tetrafluorobenzyl chloride shows promise as an antibacterial agent with a potentially favorable safety profile. Further research is needed to fully elucidate its mechanism of action and explore its applications in pharmaceuticals.

Future studies should focus on:

- Expanding the range of bacterial strains tested.

- Investigating the compound's efficacy in vivo.

- Exploring potential applications in other therapeutic areas beyond antibacterial activity.

By leveraging the unique properties of TFBC and similar compounds, researchers may develop novel treatments for resistant bacterial infections.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWZQXEHKHHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382554 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-61-5 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.